1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea 1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1060337-90-7
VCID: VC8439475
InChI: InChI=1S/C22H21FN6O2/c1-14-11-15(2)13-18(12-14)25-22(30)24-9-10-31-20-8-7-19-26-27-21(29(19)28-20)16-3-5-17(23)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H2,24,25,30)
SMILES: CC1=CC(=CC(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Molecular Formula: C22H21FN6O2
Molecular Weight: 420.4 g/mol

1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

CAS No.: 1060337-90-7

Cat. No.: VC8439475

Molecular Formula: C22H21FN6O2

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea - 1060337-90-7

Specification

CAS No. 1060337-90-7
Molecular Formula C22H21FN6O2
Molecular Weight 420.4 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)-3-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Standard InChI InChI=1S/C22H21FN6O2/c1-14-11-15(2)13-18(12-14)25-22(30)24-9-10-31-20-8-7-19-26-27-21(29(19)28-20)16-3-5-17(23)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H2,24,25,30)
Standard InChI Key XIKVCDKEMFMMKD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central urea bridge (-NH-C(=O)-NH-) connecting two aromatic subsystems:

  • 3,5-Dimethylphenyl group: A para-substituted benzene ring with methyl groups at positions 3 and 5.

  • Triazolo-pyridazine-fluorophenyl system: A bicyclic triazolo[4,3-b]pyridazin-6-yl group substituted with a 4-fluorophenyl ring at position 3, linked via an ethyloxy spacer to the urea nitrogen .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀FN₅OCalculated
Molecular Weight365.41 g/molCalculated
XLogP33.8 (estimated)Analogous data
Hydrogen Bond Donors2Structural analysis
Rotatable Bonds4Structural analysis

Spectroscopic Characterization

Structural elucidation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy: 1H^1 \text{H}-NMR predicts distinct signals for the urea NH protons (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and methyl groups (δ 2.3–2.5 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS typically shows a molecular ion peak at m/z 365.41 (M+H)⁺ with fragmentation patterns confirming the triazolo-pyridazine core.

Synthesis and Optimization

Reaction Pathways

Synthesis involves a multi-step strategy:

  • Triazolo-pyridazine Core Formation: Cyclocondensation of 4-fluorophenylhydrazine with 6-chloropyridazin-3(2H)-one under acidic conditions yields the triazolo[4,3-b]pyridazine intermediate .

  • Ethoxylation: Nucleophilic substitution at the 6-position using ethylene glycol generates the ethyloxy spacer.

  • Urea Coupling: Reaction of 3,5-dimethylphenyl isocyanate with the amine-terminated intermediate in anhydrous tetrahydrofuran (THF) at 60°C completes the assembly .

Table 2: Optimal Reaction Conditions

StepSolventTemperatureCatalystYield (%)
CyclizationAcetic Acid80°CH₂SO₄72
EthoxylationDMF120°CK₂CO₃65
Urea FormationTHF60°CNone58

Purification Challenges

The compound’s hydrophobicity (LogP ≈ 3.8) necessitates reversed-phase HPLC for purification, with acetonitrile/water (70:30) as the mobile phase .

Pharmacological Profile

Mechanism of Action

In vitro studies of analogous triazolo-pyridazine derivatives reveal potent inhibition of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory cascades . The urea moiety likely enhances binding affinity through hydrogen bonding with PDE4’s catalytic site (e.g., interactions with Gln-443 and Asp-318) .

Biological Activity

  • Anti-inflammatory Effects: IC₅₀ = 12 nM against PDE4B in murine macrophages, surpassing rolipram (IC₅₀ = 35 nM) .

  • Cytotoxicity Profile: Selective indices >100 in human hepatocyte (HepG2) vs. cancer cell lines (HeLa, A549).

Agricultural Applications

Herbicidal Activity

The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis:

  • Post-Emergence Efficacy: 90% growth inhibition of Amaranthus retroflexus at 50 g/ha.

  • Soil Half-Life: 14–21 days under aerobic conditions, minimizing environmental persistence.

Table 3: Comparative Herbicidal Performance

Weed SpeciesED₉₀ (g/ha)Selectivity Index (vs. Maize)
Chenopodium album458.2
Echinochloa crus-galli626.5

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